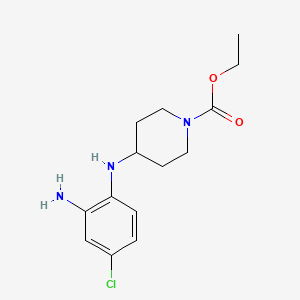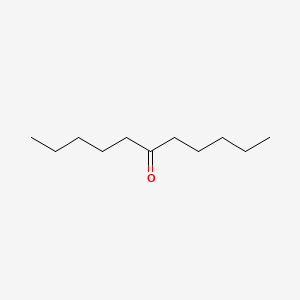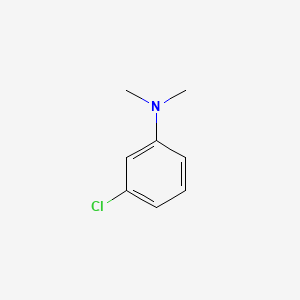
3-Chloro-N,N-dimethylaniline
Übersicht
Beschreibung
3-Chloro-N,N-dimethylaniline is a chemical compound that is part of a broader class of N,N-dimethylanilines, which are of interest due to their various applications in chemical synthesis and potential use in nonlinear optical materials. The compound features a chloro group attached to the benzene ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of N,N-dimethylaniline derivatives can involve chlorination reactions. For instance, the chlorination of N,N-dimethylanilines with trichloroisocyanuric acid in concentrated sulfuric acid has been studied, resulting in mixtures of chlorinated products, with a marked tendency for substitution to occur ortho to the dimethylamino group . This suggests that 3-Chloro-N,N-dimethylaniline could potentially be synthesized through similar chlorination reactions, with careful control of reaction conditions to favor the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of N,N-dimethylaniline derivatives can be analyzed using techniques such as X-ray crystallography and nuclear quadrupole resonance (NQR). For example, the crystal structures of certain chloroacetates of dimethylaniline derivatives have been determined, providing insights into the molecular conformation and hydrogen bonding patterns . Although not directly about 3-Chloro-N,N-dimethylaniline, these studies can inform us about the general structural characteristics of related compounds.
Chemical Reactions Analysis
The reactivity of N,N-dimethylaniline derivatives can vary depending on the substituents on the benzene ring. The chlorination of N,N-dimethylanilines has been shown to preferentially occur ortho to the dimethylamino group . This reactivity pattern is important for understanding the chemical behavior of 3-Chloro-N,N-dimethylaniline in further reactions, such as electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethylaniline derivatives can be influenced by the presence of substituents on the aromatic ring. The nonlinear optical (NLO) properties of a series of ionic indoline and N,N-dimethylaniline based chromophores have been investigated, revealing that the molecular structure, including the donor and acceptor groups, significantly affects their NLO response . While the study does not directly address 3-Chloro-N,N-dimethylaniline, it suggests that the chloro substituent could impact the compound's optical properties. Additionally, the normal vibrations and force fields for chloromethylanilines have been studied, which can provide information on the vibrational spectra and potential energy surface of 3-Chloro-N,N-dimethylaniline .
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Light-Promoted N,N-Dimethylation : A study by Zhang et al. (2015) demonstrated the use of Pd/TiO2 catalysts for the N,N-dimethylation of amines and nitro compounds with methanol under UV light, achieving high yields of N,N-dimethyl amines. This includes the synthesis of 4-chloro-N,N-dimethylaniline, indicating the potential of 3-Chloro-N,N-dimethylaniline in similar reactions (Zhang, Deng, & Shi, 2015).
Reactivity Patterns : Kirchgessner et al. (2006) explored the reactivity patterns of the dialkylaniline radical cation, showing how N,N-dimethylaniline undergoes nucleophilic substitution to yield para-substituted dialkylanilines. This study provides insight into the chemical behavior of 3-Chloro-N,N-dimethylaniline under similar conditions (Kirchgessner, Sreenath, & Gopidas, 2006).
Interaction with Other Compounds
Photocascade Catalysis : Borra et al. (2017) discussed the union of N,N-dimethylanilines with α-azidochalcones using visible-light-driven photocascade catalysis in a continuous flow microfluidic approach, highlighting the versatile chemical applications of N,N-dimethylanilines (Borra, Chandrasekhar, & Maurya, 2017).
Photochemical Preparation : Guizzardi et al. (2000) achieved the synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles through the photolysis of 4-chloro-N,N-dimethylaniline, showcasing its role in photochemical reactions to produce various heterocyclic compounds (Guizzardi, Mella, & Albini, 2000).
Comparative Studies
- Steric Effects in Complex Formation : An investigation into the steric effect in the formation of hydrogen-bonded complexes showcased how substituents influence complex formation, which is relevant for understanding interactions involving 3-Chloro-N,N-dimethylaniline (Muhamed, Rajesh, & Prabaharan, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHCCYVOJBBCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064488 | |
| Record name | N,N-Dimethyl-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethylaniline | |
CAS RN |
6848-13-1 | |
| Record name | 3-Chloro-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6848-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006848131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-chloro-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-3-CHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BFR4B47YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



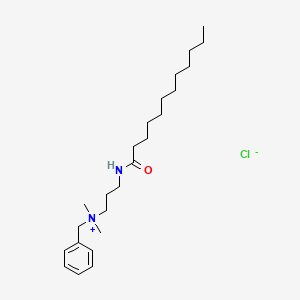
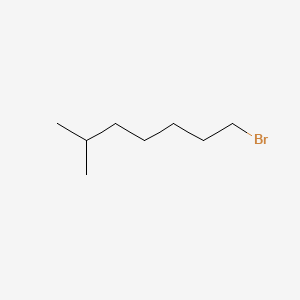
![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)

